3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride
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Overview
Description
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is known for its versatility and high purity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals are generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It readily undergoes nucleophilic substitution reactions, where the fluoride leaving group is replaced by nucleophiles such as amines, phenoxides, and enolates. Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles Major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Scientific Research Applications
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride involves its ability to act as an electrophile, targeting active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This compound forms covalent bonds with these residues, leading to the modification of proteins and other biomolecules. The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in biological processes .
Comparison with Similar Compounds
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Perfluorobutanesulfonyl fluoride: This compound is a colorless, volatile liquid used as an electrophile in palladium-catalyzed cross-coupling reactions.
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate: This compound is used in various chemical reactions and has similar applications in synthetic chemistry. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides.
Properties
Molecular Formula |
C6H11FO3S |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c1-6(2,3)5(8)4-11(7,9)10/h4H2,1-3H3 |
InChI Key |
ZBXOAWRKHCQTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)F |
Origin of Product |
United States |
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